molecular formula C5H8N2O3 B8528910 (3S,4S)-3-amino-4-acetoxy-azetidin-2-one

(3S,4S)-3-amino-4-acetoxy-azetidin-2-one

Cat. No. B8528910
M. Wt: 144.13 g/mol
InChI Key: KTIXRADTIPRGDB-WUJLRWPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-3-amino-4-acetoxy-azetidin-2-one is a useful research compound. Its molecular formula is C5H8N2O3 and its molecular weight is 144.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S,4S)-3-amino-4-acetoxy-azetidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4S)-3-amino-4-acetoxy-azetidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

[(2S,3S)-3-amino-4-oxoazetidin-2-yl] acetate

InChI

InChI=1S/C5H8N2O3/c1-2(8)10-5-3(6)4(9)7-5/h3,5H,6H2,1H3,(H,7,9)/t3-,5+/m1/s1

InChI Key

KTIXRADTIPRGDB-WUJLRWPWSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H](C(=O)N1)N

Canonical SMILES

CC(=O)OC1C(C(=O)N1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Acetic acid 3-benzyloxycarbonylamino-4-oxo-azetidin-2-yl ester (100 mg, 0.36 mmol) was hydrogenated on a Parr shaker over 10% palladium on carbon (100 mg) in ethyl acetate (20 ml) at 50 psi for 5 h. The mixture was filtered through Celite and evaporated. Acetic acid 3-amino-4-oxo-azetidin-2-yl ester was obtained in quantitative yield.
Name
Acetic acid 3-benzyloxycarbonylamino-4-oxo-azetidin-2-yl ester
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Acetic acid 3-amino-4-oxo-azetidin-2-yl ester

Synthesis routes and methods II

Procedure details

Name
CC(=O)OC1NC(=O)C1NC(=O)OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(=O)OC1NC(=O)C1N

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